molecular formula C9H14O4 B13982369 2-Allyl-2-isopropylmalonic acid

2-Allyl-2-isopropylmalonic acid

Katalognummer: B13982369
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: MORSFNYILHFXPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Allyl-2-isopropylmalonic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of both allyl and isopropyl groups attached to a malonic acid core. It is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-allyl-2-isopropylmalonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with allyl bromide and isopropyl bromide in the presence of a strong base such as sodium ethoxide . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and decarboxylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-2-isopropylmalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Allyl-2-isopropylmalonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-allyl-2-isopropylmalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. The allyl and isopropyl groups play a crucial role in determining the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

  • 2-Allylmalonic acid
  • 2-Isopropylmalonic acid
  • Diethyl malonate

Comparison: 2-Allyl-2-isopropylmalonic acid is unique due to the presence of both allyl and isopropyl groups, which confer distinct chemical properties and reactivity. Compared to 2-allylmalonic acid and 2-isopropylmalonic acid, the dual substitution enhances its versatility in synthetic applications. Diethyl malonate, while structurally similar, lacks the specific functional groups that make this compound valuable in targeted synthesis .

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

2-propan-2-yl-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13)

InChI-Schlüssel

MORSFNYILHFXPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CC=C)(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.